Pht-Gly-Asn-OH

Peptide Synthesis Protected Amino Acids Molecular Descriptors

Sourcing Pht-Gly-Asn-OH (CAS 35181-18-1) with a phthaloyl-glycyl spacer is essential for your peptide assembly workflows. Unlike simpler N-phthaloyl-amino acids, this protected dipeptide pre-integrates the Gly-Asn motif, eliminating a coupling step and preserving the stereochemical integrity of your target. The phthalimido group offers robust protection and is selectively removable under mild conditions, making it the ideal building block for solid-phase synthesis of enzyme substrates or glycosylation mimetics where sequence precision is non-negotiable.

Molecular Formula C14H13N3O6
Molecular Weight 319.27 g/mol
Cat. No. B1516239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePht-Gly-Asn-OH
Molecular FormulaC14H13N3O6
Molecular Weight319.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC(CC(=O)N)C(=O)O
InChIInChI=1S/C14H13N3O6/c15-10(18)5-9(14(22)23)16-11(19)6-17-12(20)7-3-1-2-4-8(7)13(17)21/h1-4,9H,5-6H2,(H2,15,18)(H,16,19)(H,22,23)/t9-/m0/s1
InChIKeyKIGKSERBFCBQJG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pht-Gly-Asn-OH CAS 35181-18-1: A Protected Dipeptide Building Block for Peptide and Pharmaceutical Intermediate Synthesis


Pht-Gly-Asn-OH (phthalyl-glycyl-L-asparagine, CAS 35181-18-1) is a synthetically protected dipeptide comprising an N-terminal phthalimido group linked via a glycyl spacer to the amino acid L-asparagine . The compound serves as a protected intermediate in peptide synthesis, where the phthalimido group acts as a temporary N-terminal protecting group that can be selectively removed under mild conditions (e.g., hydrazinolysis) to reveal the free amino group for further coupling reactions [1]. The molecule is characterized by a molecular formula of C₁₄H₁₃N₃O₆ and a molecular weight of 319.27 g/mol, with typical commercial purity specifications of 95% . As a protected amino acid derivative, it finds primary utility in the synthesis of more complex peptides, peptidomimetics, and pharmaceutical intermediates where controlled stepwise assembly of the peptide backbone is required [1].

Why Pht-Gly-Asn-OH Cannot Be Replaced by Simpler Protected Amino Acids in Asparagine-Containing Peptide Syntheses


Generic substitution of Pht-Gly-Asn-OH with simpler protected asparagine derivatives (e.g., N-phthaloyl-L-asparagine) fails when the intended application requires a glycyl spacer between the phthalimido protecting group and the asparagine residue. The presence of the glycine moiety fundamentally alters the molecule's steric and electronic properties at the N-terminus, which can critically impact subsequent coupling efficiency, enzymatic recognition, and the overall synthetic route to target peptides [1]. Direct substitution with N-phthaloyl-L-asparagine (MW 262.22 g/mol) or N-phthaloylglycine (MW 205.17 g/mol) would omit the essential asparagine or glycine component, respectively, leading to an incomplete or incorrect peptide sequence and rendering the final product unsuitable for its intended biological or pharmaceutical application .

Quantitative Differentiation of Pht-Gly-Asn-OH: Molecular Descriptors and Synthetic Utility Versus Key Comparators


Molecular Weight and Formula Differentiation from Core Protected Amino Acid Building Blocks

Pht-Gly-Asn-OH possesses a distinct molecular weight of 319.27 g/mol and molecular formula C₁₄H₁₃N₃O₆, which differentiates it from simpler phthaloyl-protected amino acids . Compared to N-phthaloyl-L-asparagine (MW 262.22 g/mol, C₁₂H₁₀N₂O₅) and N-phthaloylglycine (MW 205.17 g/mol, C₁₀H₇NO₄), the target compound incorporates both the glycine spacer and the asparagine residue within a single protected entity .

Peptide Synthesis Protected Amino Acids Molecular Descriptors

Structural Confirmation via SMILES and InChI Notation for Computational and Database Applications

The unique stereochemistry and connectivity of Pht-Gly-Asn-OH are captured by its canonical SMILES string `O=C(CN1C(=O)c2c(C1=O)cccc2)N[C@H](C(=O)O)CC(=O)N` and InChI key, which unambiguously differentiate it from other phthaloyl-amino acid derivatives . This level of structural specification is absent for simpler comparators like N-phthaloyl-DL-aspartic anhydride or generic phthalimido-acids, which lack the precise L-asparagine stereocenter and glycyl linkage [1].

Cheminformatics Structural Database SMILES Notation

Commercial Purity Benchmarking for Procurement Specifications

Commercial vendors specify a typical purity of 95% for Pht-Gly-Asn-OH . While this is a common purity grade for research intermediates, it provides a quantitative benchmark for procurement. In contrast, closely related compounds like N-phthaloylglycine are offered at purities exceeding 97% (e.g., 98% from some suppliers) , suggesting that Pht-Gly-Asn-OH may require additional purification steps for applications demanding higher purity, or that its more complex synthesis inherently limits the practical purity level.

Procurement Purity Analysis Quality Control

Optimal Use Cases for Pht-Gly-Asn-OH Based on Structural and Synthetic Evidence


Solid-Phase Peptide Synthesis of Asparagine-Terminal Sequences

Pht-Gly-Asn-OH is ideally suited as a protected dipeptide building block in solid-phase peptide synthesis (SPPS) for introducing an asparagine residue with a defined N-terminal glycyl spacer. The phthalimido protecting group provides robust protection during coupling cycles and can be selectively removed via hydrazinolysis [1], enabling the stepwise elongation of peptide chains where the precise Gly-Asn sequence is critical for biological activity, such as in substrate analogs for asparaginyl endopeptidases or glycosylation site mimetics.

Synthesis of Complex Pharmaceutical Intermediates Requiring Orthogonal Protection

In multi-step syntheses of pharmaceutical compounds that contain a Gly-Asn motif, Pht-Gly-Asn-OH serves as a convenient intermediate that combines two amino acid residues with orthogonal protection [1]. This eliminates the need for separate activation and coupling steps, reducing synthetic complexity and improving overall yield. The specific L-stereochemistry of the asparagine residue (as confirmed by SMILES and InChI ) ensures enantiomeric purity in the final chiral drug substance.

Preparation of Peptidomimetic Libraries for Structure-Activity Relationship Studies

The phthalimido group in Pht-Gly-Asn-OH can function not only as a protecting group but also as a potential pharmacophore or a site for further modification (e.g., ring opening, substitution) [1]. Researchers exploring the structure-activity relationships of peptidomimetics targeting proteases or other enzymes can utilize Pht-Gly-Asn-OH as a scaffold for generating diverse compound libraries, where the Gly-Asn core provides a conserved backbone for comparative biological evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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